2-Methyl-3-methylsulfonylaniline;hydrochloride

Description

Systematic Nomenclature and Molecular Identification

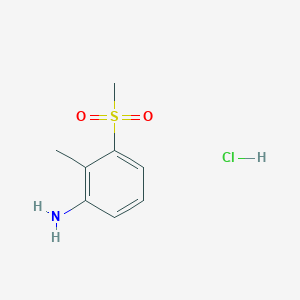

The systematic nomenclature of 2-Methyl-3-methylsulfonylaniline hydrochloride follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2-methyl-3-(methylsulfonyl)aniline hydrochloride. The base compound, 2-Methyl-3-(methylsulfonyl)aniline, is catalogued under Chemical Abstracts Service number 1335496-96-2, with a molecular formula of C8H11NO2S and a molecular weight of 185.24 daltons. The hydrochloride salt formation increases the molecular weight to approximately 221.70 daltons, corresponding to the addition of hydrochloric acid to form the protonated amine salt.

The structural identification reveals a benzene ring bearing three distinct substituents: an amino group at position 1, a methyl group at position 2, and a methylsulfonyl group at position 3. The methylsulfonyl substituent, represented as -SO2CH3, introduces significant electron-withdrawing character to the aromatic system. The compound's Simplified Molecular Input Line Entry System representation is documented as NC1=CC=CC(S(=O)(C)=O)=C1C for the base molecule. The three-dimensional molecular structure demonstrates specific spatial arrangements that influence both chemical reactivity and potential biological interactions.

Historical Context of Sulfonyl-Substituted Aniline Derivatives

The development of sulfonyl-substituted aniline derivatives traces back to early pharmaceutical research programs focused on selective cyclooxygenase-2 inhibitors and anti-inflammatory agents. Historical investigations revealed that compounds containing 4-(methylsulfonyl)aniline pharmacophores maintained anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs while potentially offering enhanced selectivity profiles. The incorporation of sulfonamide and methylsulfone substituents in para-positions of aryl rings became a hallmark of rationally designed cyclooxygenase-2 selective inhibitors, including celecoxib and etoricoxib, which demonstrated the therapeutic potential of sulfonyl-aniline structural motifs.

Research efforts in the 1980s and 1990s focused extensively on exploring various positional isomers of methylsulfonyl anilines to optimize pharmacological properties. Patent literature from this period, including European Patent 0022118A1, documented systematic investigations of sulfonyl aniline derivatives and their preparation methods for pharmaceutical applications. These historical developments established the foundation for understanding structure-activity relationships within this chemical class and identified key structural features responsible for biological activity.

The evolution of synthetic methodologies for sulfonyl aniline derivatives has been significantly influenced by advances in photoredox catalysis and visible light-mediated transformations. Recent developments have demonstrated that direct sulfonylation of anilines can be achieved under mild conditions using sulfinate salts and photocatalytic systems, representing a significant advancement over traditional synthetic approaches. These methodological improvements have expanded access to diverse sulfonyl aniline derivatives and facilitated late-stage functionalization strategies in drug discovery programs.

Academic Significance in Organosulfur Chemistry

The academic significance of 2-Methyl-3-methylsulfonylaniline hydrochloride extends beyond its individual chemical properties to encompass broader contributions to organosulfur chemistry understanding. Organosulfur compounds, including sulfonyl-containing molecules, play crucial roles in organic synthesis and serve as important building blocks for pharmaceutical development. The unique combination of sulfur-containing functional groups with aromatic amine systems provides researchers with valuable insights into electronic effects, reactivity patterns, and molecular recognition processes.

Contemporary research has highlighted the importance of sulfur oxidation states in determining both structural and photophysical properties of organosulfur compounds. Studies examining the effect of sulfur oxidation on molecular structures have revealed that sulfonyl groups significantly influence electronic distributions and optical properties compared to their reduced sulfur analogs. The methylsulfonyl substitution pattern in position 3 of the aniline ring creates distinct electronic environments that affect both nucleophilic and electrophilic reaction pathways.

The compound serves as a representative example for investigating regioselectivity patterns in sulfonylation reactions of aniline derivatives. Research utilizing visible light-mediated sulfonylation methodologies has demonstrated that substitution patterns on aniline rings significantly influence reaction outcomes and product distributions. Studies have shown that sulfonylation typically occurs at ortho- and para-positions relative to amino substituents, with steric factors and electronic effects governing regioselectivity preferences.

The compound's role in advancing understanding of organosulfur chemistry extends to environmental and atmospheric chemistry research. Studies examining organosulfur compounds in atmospheric aerosols have identified sulfonates and sulfones as important components, contributing to our understanding of sulfur cycling and environmental chemistry processes. These investigations have revealed that organosulfur compounds can account for significant portions of organic mass in environmental samples, highlighting their broader chemical and environmental significance.

Properties

IUPAC Name |

2-methyl-3-methylsulfonylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-6-7(9)4-3-5-8(6)12(2,10)11;/h3-5H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVSXGIYLFTXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-methylsulfonylaniline;hydrochloride typically involves the reaction of 2-methyl-3-nitroaniline with a sulfonyl chloride derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then reduced to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-methylsulfonylaniline;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, substituted anilines, and various aromatic compounds with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 2-Methyl-3-methylsulfonylaniline;hydrochloride exhibit notable antimicrobial properties. A study highlighted the synthesis and characterization of related compounds which demonstrated effective inhibition against various pathogens, including Pseudomonas aeruginosa, Salmonella typhi, and Staphylococcus aureus . The compound's structure allows for interactions that disrupt bacterial cell functions, making it a candidate for developing new antibacterial agents.

Antioxidant Properties

The compound has also shown promising antioxidant activity. In vitro studies evaluated its ability to scavenge free radicals, demonstrating significant inhibition of the DPPH radical . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases, such as cancer and neurodegenerative disorders.

Anticancer Potential

Recent investigations into the anticancer effects of this compound have revealed its potential in inhibiting tumor growth. Compounds derived from this structure were tested against human cancer cell lines, showing varying degrees of cytotoxicity . The mechanism appears to involve the induction of apoptosis in cancer cells, making it a focal point for further research in cancer therapeutics.

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is essential for its application in drug development. Studies have indicated that this compound exhibits favorable solubility and permeability characteristics, which are crucial for oral bioavailability .

In Vivo Efficacy

In vivo studies involving animal models have been conducted to assess the efficacy of this compound in treating conditions like obesity-related insulin resistance. The results indicated improved glucose control and insulin sensitivity following administration . Such findings support its potential use in managing metabolic disorders.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that it may interact effectively with enzymes involved in disease pathways, offering insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 2-Methyl-3-methylsulfonylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Compounds

Structural Analogues and Substituent Effects

The methylsulfonyl group is a strong electron-withdrawing moiety, influencing reactivity, solubility, and biological activity. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

- Electron Effects : The sulfonyl group in the target compound increases acidity of the aniline NH compared to sulfanyl or methoxy substituents .

- Solubility : Hydrochloride salts generally improve water solubility. For instance, dopamine HCl is highly water-soluble due to its polar catechol and amine groups , whereas sulfonyl-containing compounds may exhibit moderate solubility influenced by hydrophobic aryl groups.

- Bioactivity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while sulfanyl groups (as in ’s compound) may interact with thiol-containing biological targets .

Analytical and Pharmacokinetic Data from Related Compounds

While direct data on 2-methyl-3-methylsulfonylaniline HCl are unavailable, methods and results from analogous hydrochlorides provide insights:

Table 2: Analytical Performance of Hydrochloride Salts

Implications :

Stability and Formulation Considerations

Hydrochloride salts often face challenges in hygroscopicity and thermal stability. For example:

Comparison :

- The target compound’s sulfonyl group may enhance stability compared to ester or thiophene-based hydrochlorides but could reduce bioavailability due to higher molecular weight.

Biological Activity

2-Methyl-3-methylsulfonylaniline hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

2-Methyl-3-methylsulfonylaniline hydrochloride, also referred to as Methylsulfonyl Aniline , is characterized by its aniline structure with a methylsulfonyl group. The presence of the methyl group and the sulfonyl moiety influences its solubility and interaction with biological targets.

Biological Activity

The biological activity of 2-Methyl-3-methylsulfonylaniline hydrochloride has been investigated in several studies, focusing on its pharmacological effects, toxicity, and therapeutic potential.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Methyl-3-methylsulfonylaniline hydrochloride exhibit selective cytotoxicity against various cancer cell lines. For instance, a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential as an anticancer agent .

The mechanism by which 2-Methyl-3-methylsulfonylaniline hydrochloride exerts its biological effects primarily involves interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain kinases or modulate signaling pathways critical for cell proliferation and survival.

Key Mechanistic Insights:

- Inhibition of cell cycle progression through modulation of cyclin-dependent kinases (CDKs).

- Induction of apoptosis in cancer cells via activation of intrinsic pathways .

Pharmacokinetics

Pharmacokinetic studies have shown that the hydrochloride form enhances solubility and bioavailability compared to its free base counterpart. The compound exhibits favorable absorption characteristics in vitro, although further studies are needed to fully elucidate its pharmacokinetic profile in vivo.

Case Studies

- Xenograft Model Study : In a study involving mice with implanted human tumor cells, administration of 2-Methyl-3-methylsulfonylaniline hydrochloride resulted in a marked reduction in tumor size compared to controls. The treatment was well tolerated, with minimal side effects observed .

- In Vitro Studies : Various in vitro assays have demonstrated the compound's ability to inhibit proliferation in several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 100 nM to 500 nM depending on the cell type .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 201.25 g/mol |

| Solubility | Soluble in DMSO |

| IC50 (Cancer Cell Lines) | 100 - 500 nM |

| Bioavailability | Moderate |

Q & A

Basic: What physicochemical properties of 2-Methyl-3-methylsulfonylaniline hydrochloride are critical for its application in biological studies?

Answer:

The hydrochloride salt form significantly enhances aqueous solubility and stability, making it suitable for biological assays and pharmacokinetic studies. The sulfonyl group contributes to its polarity, facilitating interactions with biological targets, while the methyl substituents influence steric effects and metabolic resistance. Melting point (mp) data (e.g., 227–230°C for structurally similar 3-methylsulfonylaniline hydrochloride ) and solubility profiles in polar solvents (e.g., water, DMSO) are essential for formulation design. Stability under varying pH and temperature conditions should be validated via accelerated degradation studies .

Basic: What are the standard synthetic routes for 2-Methyl-3-methylsulfonylaniline hydrochloride?

Answer:

A typical synthesis involves sulfonylation of 3-methylaniline derivatives followed by hydrochlorination. Key steps include:

- Sulfonylation : Reaction of 3-methylaniline with methanesulfonyl chloride in a basic medium (e.g., pyridine) to form the sulfonamide intermediate.

- Purification : Recrystallization from ethanol/water to remove unreacted reagents.

- Hydrochlorination : Treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

Yields are optimized by controlling reaction time (4–6 hours) and temperature (0–5°C during sulfonylation) to minimize side products .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

Critical parameters include:

- Temperature : Lower temperatures (0–5°C) during sulfonylation reduce undesired oxidation byproducts.

- pH : Maintaining a pH >9 during sulfonylation ensures deprotonation of the aniline nitrogen, enhancing reactivity.

- Catalysis : Use of catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonylation efficiency.

- Workup : Sequential washes with dilute HCl and NaHCO₃ remove acidic/basic impurities.

Post-synthesis, purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (e.g., δ 2.4 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .

Advanced: What analytical techniques resolve structural ambiguities or impurities in 2-Methyl-3-methylsulfonylaniline hydrochloride?

Answer:

- TLC Monitoring : Silica gel plates (hexane/ethyl acetate 3:1) track reaction progress; Rf ≈0.5 for the product.

- NMR Spectroscopy : ¹³C NMR confirms sulfonyl (δ 45–50 ppm for SO₂CH₃) and aromatic carbon environments.

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ expected at m/z 220.05) and detects trace impurities (e.g., unreacted aniline derivatives).

- XRD : Single-crystal X-ray diffraction resolves stereochemical uncertainties in the crystalline lattice .

Data Contradiction: How should discrepancies in reported melting points or solubility data be addressed?

Answer:

Discrepancies often arise from polymorphic forms or hydration states. For example, 3-methylsulfonylaniline hydrochloride is reported with mp 227–230°C (dec.) , but batch-specific variations may occur due to:

- Crystallization Solvents : Ethanol vs. acetone can yield different polymorphs.

- Drying Conditions : Vacuum drying at 40°C vs. ambient drying affects hydration.

Researchers should replicate conditions from primary literature, validate purity via DSC (differential scanning calorimetry), and report solvent systems explicitly. Cross-referencing with IR spectroscopy (e.g., SO₂ stretching at 1150–1300 cm⁻¹) ensures structural consistency .

Advanced: What strategies mitigate challenges in formulating 2-Methyl-3-methylsulfonylaniline hydrochloride for in vivo studies?

Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.

- Stability Testing : Assess degradation under simulated gastric pH (1.2–3.0) and intestinal fluids (pH 6.8) via UV-Vis spectroscopy.

- Bioavailability : Nanoemulsion formulations improve absorption; particle size (100–200 nm) is optimized via dynamic light scattering (DLS).

- Toxicology : Acute toxicity studies in rodent models (e.g., LD₅₀ determination) guide dosing regimens .

Basic: How does the methylsulfonyl group influence the compound’s reactivity in downstream derivatization?

Answer:

The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the aniline ring. This facilitates:

- Nucleophilic Aromatic Substitution : Reactions with amines or alkoxides at elevated temperatures (80–100°C).

- Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysis) with boronic acids to introduce aryl/heteroaryl groups.

Steric hindrance from the methyl group necessitates optimized ligand systems (e.g., XPhos) for efficient coupling .

Advanced: How can computational modeling predict the biological activity of 2-Methyl-3-methylsulfonylaniline hydrochloride derivatives?

Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase ATP-binding pockets).

- QSAR : Quantitative structure-activity relationship models correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data.

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying key hydrogen bonds (e.g., sulfonyl-O···Lys residue interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.